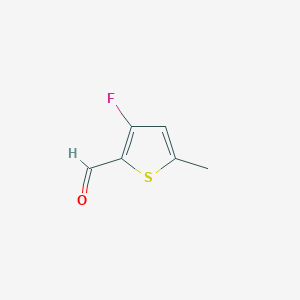

3-Fluoro-5-methylthiophene-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

821780-15-8 |

|---|---|

Molecular Formula |

C6H5FOS |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-fluoro-5-methylthiophene-2-carbaldehyde |

InChI |

InChI=1S/C6H5FOS/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 |

InChI Key |

OQCVDBRDXUNZDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C=O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 5 Methylthiophene 2 Carbaldehyde

Chemo- and Regioselective Synthesis of the Core Thiophene (B33073) Scaffold

The construction of the thiophene ring itself is the foundational step in the synthesis. Classical approaches often rely on condensation reactions or the subsequent functionalization of a pre-formed thiophene ring researchgate.netmdpi.com. However, modern strategies increasingly favor the assembly of the ring from acyclic precursors, which allows for greater control over the final substitution pattern mdpi.com.

Precursor Design and Stereocontrol Strategies

The design of acyclic precursors is paramount for achieving the desired regiochemistry in the final thiophene product. The synthesis of a polysubstituted thiophene requires a precursor that contains the necessary carbon backbone and sulfur source, with functional groups strategically placed to direct the cyclization. For 3-fluoro-5-methylthiophene, the precursor must be designed to ensure the correct placement of the fluoro and methyl groups at what will become the C-3 and C-5 positions, respectively.

Innovative approaches often involve the heterocyclization of functionalized alkynes, which offers an atom-economical route to this class of heterocycles mdpi.com. The precursor design must account for the electronic and steric influences of the substituents that will guide the cyclization and ensure the formation of the desired isomer. While stereocontrol is less of a concern for the synthesis of an aromatic ring like thiophene, controlling the regioselectivity of substituent placement is critical. This is often achieved by starting with precursors where the positions of the future substituents are already fixed. For instance, a full functionalization of all four positions of a thiophene ring can be achieved by starting with a simple, commercially available compound like 2,5-dichlorothiophene and performing successive magnesiations and reactions with electrophiles to install the desired groups nih.gov.

Modern Cyclization Approaches for Fluorinated Thiophenes

The introduction of fluorine into heterocyclic compounds is of great interest as it can significantly alter their biological and material properties researchgate.net. However, the synthesis of fluorinated thiophenes can be challenging due to the need for harsh fluorinating agents and the potential for low yields and lack of selectivity acs.org. Recent advancements have focused on developing milder and more selective methods.

One novel approach involves a transition-metal-free synthesis of ring-fluorinated thiophene derivatives from CF3-cyclopropanes researchgate.net. This method proceeds via a single C-F bond activation. The treatment of CF3-bearing cyclopropanes with a Lewis acid like Et2AlCl generates stabilized difluorocarbocations, which can then react with a sulfur nucleophile. The resulting 1,1-difluoro-1-alkenes undergo a subsequent 5-endo-trig cyclization to form the fluorinated thiophene scaffold nih.govnii.ac.jp. This methodology provides a pathway to pharmaceutically promising 2-fluoro-4,5-dihydrothiophene and 2,2-difluorotetrahydrothiophene scaffolds researchgate.netnih.govnii.ac.jp. Aromatization of the resulting dihydrothiophene can then yield the desired fluorothiophene.

| Cyclization Method | Precursor | Key Reagents | Product Type | Reference |

| Single C-F Bond Activation / 5-endo-trig Cyclization | CF3-cyclopropanes and thiols/thiocarboxylic acids | Et2AlCl, Sodium methoxide | 2-Fluoro-4,5-dihydrothiophenes | nih.govnii.ac.jp |

| Metal-Catalyzed Heterocyclization | Functionalized S-containing alkynes | Metal catalysts (e.g., Copper) | Substituted thiophenes | mdpi.com |

| Rhodium-Catalyzed Cyclization | 1,2,3-Thiadiazoles and alkynes | Rhodium catalyst | Fully substituted thiophenes | nih.gov |

Introduction of the Formyl Group at the C-2 Position

The formyl group is a versatile handle for further synthetic transformations. Its introduction at the electron-rich C-2 position of the thiophene ring is a key step.

Optimized Vilsmeier-Haack Formylation Protocols

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene organic-chemistry.org. The reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl3), to generate an electrophilic chloroiminium salt known as the Vilsmeier reagent organic-chemistry.orgcambridge.org. This reagent then attacks the aromatic ring in an electrophilic aromatic substitution reaction organic-chemistry.org.

General Steps of Vilsmeier-Haack Reaction:

Formation of Vilsmeier Reagent: Reaction of DMF with POCl3 to form the electrophilic chloromethyliminium salt.

Electrophilic Attack: The thiophene ring attacks the Vilsmeier reagent, preferentially at the C-2 position.

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde.

Alternative Formylation Methodologies (e.g., Grignard-based approaches with DMF)

An alternative to the Vilsmeier-Haack reaction is the formylation of an organometallic intermediate. This approach is one of the most versatile and reliable strategies for synthesizing arenecarbaldehydes thieme-connect.de. The process typically involves two main steps:

Formation of the Organometallic Reagent: A halogenated precursor, such as 2-bromo-3-fluoro-5-methylthiophene, is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent (3-fluoro-5-methylthien-2-ylmagnesium bromide) researchgate.net. Alternatively, an aryllithium reagent can be generated through metal-halogen exchange thieme-connect.de.

Reaction with a Formylating Agent: The generated Grignard or aryllithium reagent is then treated with an electrophilic formylating agent like N,N-dimethylformamide (DMF). A subsequent hydrolytic workup liberates the aldehyde thieme-connect.de.

This method offers a powerful alternative, especially in cases where the Vilsmeier-Haack reaction might be problematic due to substrate sensitivity or competing side reactions. The regioselectivity is controlled by the initial position of the halogen atom on the thiophene ring.

Strategic Introduction of the Methyl and Fluoro Substituents

Cyclization of a Pre-functionalized Precursor: This is often the most efficient strategy. An acyclic precursor already containing the necessary methyl and fluoro functionalities is cyclized to directly form the 3-fluoro-5-methylthiophene scaffold. This avoids potentially low-yielding or unselective substitution reactions on the aromatic ring. The formyl group can then be introduced in a final step via the Vilsmeier-Haack reaction.

Stepwise Functionalization of a Thiophene Core: A synthesis could start with a simpler, commercially available thiophene derivative. For example, starting with 3-methylthiophene, one could perform a Vilsmeier-Haack reaction to get 3-methylthiophene-2-carbaldehyde google.com. The subsequent introduction of a fluorine atom at the 3-position would be the main challenge, as direct fluorination of heterocycles can be difficult and lack regioselectivity acs.org. Nucleophilic aromatic substitution could be an option if a suitable leaving group is present at the 3-position, but this would require additional synthetic steps.

Functionalization of a Dihalogenated Thiophene: A strategy using 2,5-dichlorothiophene as a starting material allows for sequential, regioselective functionalization. One could introduce the necessary substituents at the 3- and 4-positions before addressing the 2- and 5-positions nih.gov. This provides a high degree of control over the final arrangement of all four substituents on the thiophene ring.

Given the challenges of direct fluorination, the most viable and convergent strategies likely involve either the cyclization of a carefully designed, pre-functionalized acyclic precursor or the stepwise, metal-mediated functionalization of a simple dihalothiophene starting material.

Catalytic Approaches in the Synthesis of 3-Fluoro-5-methylthiophene-2-carbaldehyde

Catalytic methods offer efficient and selective routes to functionalized thiophenes, often with milder reaction conditions and better functional group tolerance compared to stoichiometric methods.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. organic-synthesis.com A plausible Suzuki-Miyaura approach to this compound could involve the coupling of a 3-fluoro-5-methyl-2-halothiophene with a formylating agent or the coupling of a 2-bromo-3-fluoro-5-methylthiophene with a suitable organoboron reagent that can be later converted to a carbaldehyde. The synthesis of various 4-arylthiophene-2-carbaldehydes has been successfully achieved using Suzuki-Miyaura reactions. nih.govnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide. organic-chemistry.org This reaction is known for its high functional group tolerance. A potential synthetic route could involve the preparation of a 3-fluoro-5-methyl-2-thienylzinc halide and its subsequent coupling with a formyl halide equivalent.

Kumada-Tamao-Corriu Coupling: This reaction employs a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgchem-station.comorganic-chemistry.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit its functional group compatibility. A possible application would be the coupling of a 3-fluoro-5-methyl-2-thienylmagnesium halide with a suitable electrophile that can be transformed into a formyl group.

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Electrophile | Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Pd(0) catalyst, Base | organic-synthesis.comnih.govnih.gov |

| Negishi | Organozinc halide | Aryl/Alkyl halide | Pd or Ni catalyst | organic-chemistry.org |

| Kumada-Tamao-Corriu | Grignard reagent | Aryl/Vinyl halide | Pd or Ni catalyst | wikipedia.orgchem-station.comorganic-chemistry.org |

Copper and nickel catalysts provide cost-effective and often complementary reactivity to palladium.

Copper-Catalyzed Reactions: Copper catalysis is particularly useful for certain C-H functionalization and cross-coupling reactions. While specific examples for the direct synthesis of the target molecule are not readily available, copper-catalyzed methods for the formylation of thiophenes could be explored.

Nickel-Catalyzed Reactions: Nickel catalysts are effective for a variety of cross-coupling reactions, including those involving less reactive electrophiles. nih.gov Nickel-catalyzed C-H alkylation of thiophene-2-carboxaldehydes has been reported, suggesting the potential for functionalizing a 3-fluorothiophene-2-carbaldehyde precursor at the 5-position with a methyl group. nih.gov

Direct C-H functionalization is an increasingly important area of research as it offers a more atom-economical approach to the synthesis of complex molecules by avoiding the pre-functionalization of starting materials. acs.orgresearchgate.net

For the synthesis of this compound, a direct C-H functionalization strategy could involve the sequential introduction of the fluoro, methyl, and carbaldehyde groups onto a thiophene core. For example, a directed C-H fluorination of 5-methylthiophene-2-carbaldehyde at the 3-position could be a potential route. Alternatively, a C-H methylation of 3-fluorothiophene-2-carbaldehyde at the 5-position could be envisioned. The regioselectivity of such reactions would be a critical challenge to overcome. Nickel-catalyzed C5-H alkylation of thiophene-2-carboxaldehydes has been demonstrated, indicating the feasibility of C-H functionalization on such systems. nih.gov

Green Chemistry Considerations in Synthetic Route Design

The design of synthetic routes for this compound is increasingly guided by the twelve principles of green chemistry. These principles advocate for the use of less hazardous chemical syntheses, the design of energy-efficient processes, and the minimization of waste. For a molecule with the specific substitution pattern of this compound, synthetic strategies must be carefully chosen to ensure high regioselectivity and yield, while also considering the environmental footprint of the entire process.

Solvent Selection and Reaction Efficiency

The choice of solvent is a critical factor in the environmental performance of a chemical process. Traditional syntheses of thiophene derivatives often employ volatile organic compounds (VOCs) which can have significant environmental and health impacts. Green chemistry encourages the use of safer, more benign solvents, or ideally, solvent-free conditions.

In the context of synthesizing substituted thiophene-2-carbaldehydes, reactions such as the Vilsmeier-Haack formylation are common. While traditionally carried out in solvents like N,N-dimethylformamide (DMF) or chlorinated solvents, research into greener alternatives is ongoing. For similar thiophene derivatives, the use of more benign solvents like dimethyl sulfoxide (B87167) (DMSO) or even water, where feasible, is being explored. Furthermore, catalytic, solvent-free reactions represent a significant advancement in green synthesis. For instance, the use of solid acid catalysts or microwave-assisted synthesis can dramatically reduce or eliminate the need for a solvent, leading to a much cleaner process.

Table 1: Comparison of Solvents for Thiophene Carbaldehyde Synthesis

| Solvent | Green Chemistry Considerations | Potential Impact on Reaction Efficiency |

| Dichloromethane (DCM) | Halogenated solvent, potential carcinogen, environmentally persistent. | Good solubility for many reagents, can lead to high yields. |

| N,N-Dimethylformamide (DMF) | High boiling point, reprotoxic, difficult to recycle. | Often used in Vilsmeier-Haack reactions, can promote high conversion. |

| Toluene | Volatile organic compound (VOC), neurotoxin. | Can be effective in certain coupling reactions. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity than THF, can be a greener alternative. | May require optimization of reaction conditions to achieve similar efficiency to traditional solvents. |

| Cyclopentyl methyl ether (CPME) | Low peroxide formation, high boiling point, easily recyclable. | A promising green solvent for a variety of organic reactions. |

| Solvent-free | Eliminates solvent waste, reduces energy consumption for removal. | Can lead to higher reaction rates and yields, requires specific reaction conditions (e.g., solid-state or melt). |

Atom Economy and Waste Minimization in Preparation

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste.

A plausible synthetic route to this compound could involve the formylation of a pre-functionalized 3-fluoro-5-methylthiophene. Let's consider a hypothetical Vilsmeier-Haack formylation reaction:

3-Fluoro-5-methylthiophene + Vilsmeier reagent → this compound + Byproducts

To calculate the theoretical atom economy, we would use the following formula:

Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100

For a more concrete example, let's assume the Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Table 2: Theoretical Atom Economy for a Hypothetical Vilsmeier-Haack Formylation

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Fluoro-5-methylthiophene | C₅H₅FS | 116.16 |

| Phosphorus oxychloride | POCl₃ | 153.33 |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 |

| Product | ||

| This compound | C₆H₅FOS | 144.17 |

| Atom Economy (%) | 31.8% |

This calculation highlights that even common and effective reactions can have a low atom economy, leading to significant waste. The byproducts in this case would include phosphorus-containing compounds and salts, which require proper disposal.

To improve atom economy and minimize waste, alternative synthetic strategies are being investigated. These include:

Catalytic C-H activation/formylation: This approach would directly introduce the aldehyde group onto the thiophene ring using a catalyst and a simple formyl source (e.g., carbon monoxide and a hydride source), potentially leading to a much higher atom economy.

Rearrangement reactions: Certain rearrangement reactions can offer high atom economy as they involve the reorganization of atoms within a molecule without the loss of any fragments.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and operate under mild, environmentally friendly conditions (e.g., in water at ambient temperature), often with very high atom economy.

Waste minimization also involves considering the entire lifecycle of the process, including the source of starting materials, the energy consumed, and the disposal of all waste streams. The use of renewable feedstocks and the recycling of catalysts and solvents are key strategies for reducing the environmental impact of synthesizing fine chemicals like this compound.

Reactivity and Chemical Transformations of 3 Fluoro 5 Methylthiophene 2 Carbaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group is a versatile functional handle that participates in a wide array of chemical transformations, including nucleophilic additions and condensation reactions.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group is a prime target for nucleophiles. The initial nucleophilic attack on the carbonyl carbon leads to a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions.

The reduction of 3-fluoro-5-methylthiophene-2-carbaldehyde to its corresponding primary alcohol, (3-fluoro-5-methylthiophen-2-yl)methanol, can be readily achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695). wikipedia.orgorganic-chemistry.orgjk-sci.com The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, and a subsequent workup with a proton source yields the primary alcohol. wikipedia.orglibretexts.org

Conversely, the oxidation of (3-fluoro-5-methylthiophen-2-yl)methanol back to this compound requires controlled oxidation conditions to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are well-suited for this purpose. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com PCC is a milder oxidizing agent than chromic acid and typically stops the oxidation of primary alcohols at the aldehyde stage. libretexts.orgmasterorganicchemistry.com Another effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered base such as triethylamine (B128534). wikipedia.orgorganic-chemistry.org This method is known for its mild reaction conditions and broad functional group tolerance. wikipedia.org

Table 1: Representative Reagents for the Reduction and Oxidation of the Aldehyde Moiety

| Transformation | Reagent | Product |

| Reduction | Sodium borohydride (NaBH₄) | (3-Fluoro-5-methylthiophen-2-yl)methanol |

| Oxidation | Pyridinium chlorochromate (PCC) | This compound |

| Oxidation | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | This compound |

The Knoevenagel condensation is a nucleophilic addition reaction involving an active methylene (B1212753) compound and an aldehyde or ketone, which is typically followed by a dehydration reaction to form a C=C double bond. mdpi.com For this compound, this reaction provides a route to various α,β-unsaturated compounds. The reaction is usually catalyzed by a weak base, such as an amine or its salt. mdpi.com

A variety of active methylene compounds can be employed, including malonic acid and its esters, cyanoacetic acid and its esters, and nitromethane (B149229). For instance, the reaction of 2-thiophenecarboxaldehyde with nitromethane in the presence of a base like beta-alanine (B559535) can yield 2-(2-nitroethenyl)thiophene. researchgate.net A similar reaction with this compound would be expected to proceed readily, facilitated by the electron-withdrawing nature of the fluorinated thiophene (B33073) ring.

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a catalyst and solvent, often with malonic acid as the active methylene component, leading to decarboxylation under the reaction conditions. mdpi.comresearchgate.net

Table 2: Examples of Knoevenagel Condensation with Thiophene Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| 2-Thiophenecarboxaldehyde | Nitromethane | beta-Alanine | 2-(2-Nitroethenyl)thiophene | researchgate.net |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Corresponding enone | mdpi.com |

Condensation Reactions

Condensation reactions of the aldehyde moiety involve the reaction with a nucleophile, typically a nitrogen-based nucleophile, followed by the elimination of a water molecule to form a new double bond.

This compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines. This reaction is typically carried out in an alcohol solvent, sometimes with a catalytic amount of acid to facilitate the dehydration step. asianpubs.orgechemi.com The resulting imine contains a C=N double bond where the nitrogen is substituted with the group from the primary amine.

The formation of Schiff bases from thiophene-2-carboxaldehyde and its derivatives is a well-established transformation. asianpubs.orgechemi.comstackexchange.comgoogle.comwikipedia.org The electronic properties of the substituent on the amine and the aldehyde can influence the rate and equilibrium of the reaction. The electron-withdrawing fluorine atom in this compound is expected to enhance the reactivity of the carbonyl group towards nucleophilic attack by the amine.

Table 3: Examples of Schiff Base Formation with Thiophene Aldehydes

| Aldehyde | Amine | Conditions | Product Type | Reference |

| Thiophene-2-carboxaldehyde | Aniline (B41778) | Ethanol, H₂SO₄ (cat.) | N-(thiophen-2-ylmethylene)aniline | asianpubs.org |

| Thiophene-2-carboxaldehyde | 2-Aminobenzoic acid | - | Schiff base ligand | echemi.com |

| Thiophene-2-carboxaldehyde | N¹,N¹-diethylethane-1,2-diamine | CH₂Cl₂ | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | wikipedia.org |

The imines and enamines derived from this compound can serve as intermediates in intramolecular cyclization reactions to construct more complex heterocyclic systems.

Imine-Mediated Cyclization: A notable example of an imine-mediated cyclization is the Pictet-Spengler reaction. jk-sci.comwikipedia.orgnrochemistry.comnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic substitution with the aromatic ring to form a new heterocyclic ring. jk-sci.comwikipedia.org For example, the reaction of a tryptamine (B22526) derivative with an aldehyde can lead to the formation of a tetrahydro-β-carboline. nih.gov While a direct analogue using this compound would depend on the nucleophilicity of the thiophene ring towards the iminium ion, the general principle of imine formation followed by intramolecular cyclization is a powerful synthetic strategy.

Wittig and Horner-Wadsworth-Emmons Reactions for Olefin Synthesis

The aldehyde functional group at the C2 position of this compound is a prime site for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to synthesize various alkene derivatives. wikipedia.orgmasterorganicchemistry.com

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction is a reliable method for forming a carbon-carbon double bond with absolute certainty of its location, replacing the carbonyl C=O bond with a C=C bond. libretexts.org The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org The stereochemical outcome depends on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgalfa-chemistry.com These carbanions, generated by treating a phosphonate with a base like sodium hydride (NaH), are generally more nucleophilic and less basic than Wittig ylides. wikipedia.orgthieme-connect.com A significant advantage of the HWE reaction is its strong tendency to produce the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgalfa-chemistry.com Furthermore, the byproduct is a water-soluble phosphate (B84403) ester, which simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction. wikipedia.orgalfa-chemistry.com

For this compound, these reactions provide a direct route to substituted styryl-like compounds, where the thiophene ring is conjugated with a newly formed double bond. The specific conditions for these transformations would be based on established protocols.

Table 1: Representative Olefination Reactions on Thiophene Aldehydes This table presents plausible outcomes for the reaction of this compound based on typical results for similar substrates.

| Reaction Type | Reagent | Typical Base | Expected Major Product | Predominant Stereoisomer |

| Wittig Reaction | (Carbethoxymethyl)triphenylphosphonium bromide | NaH | Ethyl 3-(3-fluoro-5-methylthiophen-2-yl)acrylate | E |

| HWE Reaction | Triethyl phosphonoacetate | NaH | Ethyl 3-(3-fluoro-5-methylthiophen-2-yl)acrylate | E |

| Wittig Reaction | Methyltriphenylphosphonium bromide | n-BuLi | 2-(Ethenyl)-3-fluoro-5-methylthiophene | N/A |

Reductive Amination Pathways

Reductive amination is a powerful method for converting aldehydes into amines. organic-chemistry.org For this compound, this process involves two key steps: the initial reaction with a primary or secondary amine to form an intermediate imine (or iminium ion), followed by the reduction of this intermediate to the corresponding amine. sigmaaldrich.com

The reaction can be performed in a single pot by mixing the aldehyde, the amine, and a reducing agent. sigmaaldrich.com The choice of reducing agent is crucial; it must be selective enough to reduce the imine intermediate without reducing the initial aldehyde. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and various other hydride sources like borane-amine complexes. sigmaaldrich.comrsc.org For instance, a plausible pathway involves condensing this compound with an amine like ethane-1,2-diamine, followed by in-situ reduction of the resulting azomethine (-C=N-) bond with a mild reducing agent such as sodium borohydride (NaBH₄) to yield the secondary amine. who.int This methodology allows for the synthesis of a diverse range of N-substituted (3-fluoro-5-methylthiophen-2-yl)methanamines, which are valuable building blocks in medicinal chemistry.

Table 2: Potential Amines from Reductive Amination This table illustrates potential products from the reductive amination of this compound with various amines.

| Amine Reactant | Reducing Agent | Expected Product |

| Ammonia | NaBH₃CN / H₂ | (3-Fluoro-5-methylthiophen-2-yl)methanamine |

| Methylamine | NaBH(OAc)₃ | N-Methyl-1-(3-fluoro-5-methylthiophen-2-yl)methanamine |

| Morpholine | NaBH₃CN | 4-((3-Fluoro-5-methylthiophen-2-yl)methyl)morpholine |

| Aniline | B(C₆F₅)₃ / Me₂PhSiH | N-((3-Fluoro-5-methylthiophen-2-yl)methyl)aniline |

Electrophilic and Nucleophilic Aromatic Substitutions on the Thiophene Ring

Regioselectivity and Electronic Directing Effects of Substituents

Electrophilic aromatic substitution on the this compound ring is directed to the only available carbon, C4. The reactivity of this position is governed by the combined electronic effects of the three existing substituents. pearson.com

2-Carbaldehyde group (-CHO): This is a powerful electron-withdrawing group (EWG) through resonance and induction. It strongly deactivates the entire ring towards electrophilic attack and acts as a meta-director. pearson.com

5-Methyl group (-CH₃): This is an electron-donating group (EDG) through induction and hyperconjugation. It is an activating group and directs incoming electrophiles to the ortho and para positions. pearson.com

3-Fluoro group (-F): This substituent has opposing effects. It is strongly electron-withdrawing by induction due to its high electronegativity, which deactivates the ring. However, it can also act as a weak pi-donor through resonance, making it an ortho-para director.

Halogenation and Nitration Studies

Specific experimental studies on the halogenation (e.g., bromination, chlorination) or nitration of this compound are not extensively reported in the literature. These reactions are classic examples of electrophilic aromatic substitution. masterorganicchemistry.com

Based on the electronic directing effects discussed previously, any such substitution would be expected to occur at the C4 position. However, the strong deactivating nature of both the 2-carbaldehyde and 3-fluoro groups would significantly reduce the nucleophilicity of the thiophene ring, making these reactions difficult to achieve. It is likely that forcing conditions would be required, which could risk oxidation or degradation of the starting material, particularly the aldehyde group. For related thiophene systems, electrophilic substitution with reagents like bromine or nitric acid is a known method to introduce functional groups onto the ring.

Metal-Catalyzed Coupling Reactions of this compound and its Halogenated Derivatives

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. nih.govresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. mdpi.comnih.gov

For this compound, this reaction is most relevant for its halogenated derivatives, for example, a 4-bromo-3-fluoro-5-methylthiophene-2-carbaldehyde precursor. By coupling this brominated thiophene with various aryl or heteroaryl boronic acids, a wide array of 4-aryl- or 4-heteroaryl-substituted thiophene-2-carbaldehydes can be synthesized. mdpi.com These reactions generally exhibit excellent functional group tolerance, leaving the aldehyde group intact. researchgate.net The synthesis of various 4-arylthiophene-2-carbaldehydes has been successfully achieved using Pd(0) catalysts, a base such as potassium carbonate or potassium phosphate, and a solvent system like toluene/water or dioxane/water. nih.govmdpi.com

Table 3: Representative Suzuki-Miyaura Coupling Reactions This table shows potential products and typical yields for the Suzuki-Miyaura coupling of a hypothetical 4-bromo-3-fluoro-5-methylthiophene-2-carbaldehyde with various boronic acids, based on published data for similar compounds. mdpi.com

| Boronic Acid/Ester | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-Phenyl-3-fluoro-5-methylthiophene-2-carbaldehyde |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 3-Fluoro-4-(4-methoxyphenyl)-5-methylthiophene-2-carbaldehyde |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 3-Fluoro-5-methyl-4-(pyridin-3-yl)thiophene-2-carbaldehyde |

| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-(3,5-Dimethylphenyl)-3-fluoro-5-methylthiophene-2-carbaldehyde |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes). libretexts.org This reaction is instrumental in synthesizing conjugated enynes and arylalkynes. For the thiophene scaffold, this transformation would involve the coupling of a halogenated derivative, such as 3-fluoro-5-iodothiophene-2-carbaldehyde, with a terminal alkyne. The reaction is typically conducted under mild conditions, often at room temperature, using a dual catalytic system. wikipedia.org This system comprises a palladium(0) complex as the primary catalyst and a copper(I) salt (e.g., CuI) as a co-catalyst. libretexts.orgyoutube.com An amine base, such as triethylamine or diisopropylamine, is used as the solvent or co-solvent to neutralize the hydrogen halide formed during the reaction. wikipedia.org The choice of palladium source, ligand, and reaction conditions can be tailored to accommodate a wide variety of functional groups on the alkyne partner. organic-chemistry.org

| Component | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Thiophene Substrate | 3-Fluoro-5-iodo(or bromo)thiophene-2-carbaldehyde | Aryl halide coupling partner |

| Coupling Partner | Terminal Alkyne (R-C≡CH) | Source of the alkyne moiety |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the C-C bond formation |

| Copper Co-catalyst | CuI (1-5 mol%) | Activates the alkyne via a copper acetylide intermediate |

| Base/Solvent | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX byproduct; can also serve as solvent |

| Temperature | Room Temperature to ~60 °C | Mild conditions are generally sufficient |

Heck Reactions and Olefin Functionalization

The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation, valued for its high functional group tolerance and stereoselectivity, typically yielding the E (trans) isomer of the product. thieme-connect.de In the context of the target scaffold, a 3-fluoro-5-halothiophene-2-carbaldehyde would react with an alkene, such as methyl acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. thieme-connect.deorganic-chemistry.org

The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl-halide bond. libretexts.org Commonly used catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), which is reduced in situ to Pd(0). libretexts.org Phosphine ligands, such as tri-o-tolylphosphine, are often employed to stabilize the palladium center and promote reactivity, especially with less reactive aryl bromides. thieme-connect.de A base, typically triethylamine or an inorganic base like potassium carbonate, is required to facilitate the final reductive elimination step and regenerate the Pd(0) catalyst. wikipedia.org

| Component | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Thiophene Substrate | 3-Fluoro-5-bromo(or iodo)thiophene-2-carbaldehyde | Aryl halide coupling partner |

| Coupling Partner | Alkene (e.g., methyl acrylate, styrene) | Source of the olefin moiety |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Ligand (optional) | P(o-tolyl)₃, PPh₃ | Stabilizes catalyst and enhances reactivity |

| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc | Promotes β-hydride elimination and regenerates catalyst |

| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are common |

Stille and Negishi Coupling Reactions

The Stille and Negishi reactions are highly versatile palladium-catalyzed cross-coupling methods for creating C-C bonds, each utilizing a different type of organometallic reagent.

The Stille reaction involves the coupling of an organic halide with an organostannane (organotin) compound. wikipedia.org It is known for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. organic-chemistry.org For the synthesis of a 5-substituted-3-fluorothiophene-2-carbaldehyde, the corresponding 5-bromo or 5-iodo derivative would be reacted with an organostannane (R-SnBu₃) in the presence of a palladium catalyst like Pd(PPh₃)₄. wikipedia.orgorganic-chemistry.org The efficiency of Stille couplings can often be enhanced by the addition of co-reagents. Copper(I) salts, such as CuI, and fluoride (B91410) sources, like cesium fluoride (CsF), have been shown to have a synergistic effect, promoting the reaction even for sterically hindered or electronically challenging substrates. organic-chemistry.orglookchem.com

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide. wikipedia.org Organozinc compounds are more reactive than their organotin counterparts, which often allows for reactions to proceed under milder conditions and with higher yields. wikipedia.orgyoutube.com A key advantage of the Negishi reaction is its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org The reaction is catalyzed by palladium or nickel complexes. wikipedia.orgyoutube.com Despite the higher reactivity of organozinc reagents, the Negishi coupling exhibits excellent functional group tolerance. youtube.com

| Feature | Stille Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organostannane (R-SnR'₃, e.g., R-SnBu₃) | Organozinc (R-ZnX) |

| Key Advantages | Reagents are stable to air/moisture; wide functional group tolerance. organic-chemistry.org | High reactivity, mild conditions, excellent yields, high functional group tolerance. wikipedia.org |

| Common Catalysts | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, Ni(acac)₂, Pd(dppf)Cl₂ |

| Additives | CuI, LiCl, CsF can enhance reaction rates. organic-chemistry.orglookchem.com | Generally not required. |

| Drawbacks | Toxicity and difficulty in removing tin byproducts. organic-chemistry.org | Organozinc reagents are sensitive to air and moisture. wikipedia.org |

Chemo- and Regioselective Functionalization of the Methyl Group

Benzylic Bromination and Subsequent Transformations

The methyl group at the 5-position of the thiophene ring is analogous to a benzylic position, making its C-H bonds susceptible to free-radical halogenation. youtube.com A highly selective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source. manac-inc.co.jp The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and initiated by light or a radical initiator like benzoyl peroxide or AIBN. testbook.comchadsprep.com

This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized thienyl-methyl radical. youtube.comtestbook.com This intermediate then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to yield the product, 3-Fluoro-5-(bromomethyl)thiophene-2-carbaldehyde, and a new bromine radical to continue the chain. manac-inc.co.jp The use of NBS is advantageous as it maintains a low, steady concentration of Br₂, which minimizes competitive electrophilic addition to the thiophene ring. chadsprep.com The resulting bromomethyl derivative is a versatile synthetic intermediate, readily undergoing nucleophilic substitution reactions to introduce a variety of other functional groups.

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Substrate | This compound | Source of the benzylic-like methyl group |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine radicals and Br₂. chadsprep.com |

| Initiator | UV light, Benzoyl Peroxide, or AIBN | Initiates the radical chain reaction. testbook.com |

| Solvent | Carbon Tetrachloride (CCl₄), Benzene (B151609) | Inert solvent for radical reactions |

| Product | 3-Fluoro-5-(bromomethyl)thiophene-2-carbaldehyde | Versatile intermediate for further synthesis |

Oxidation Reactions

The methyl group of this compound can be oxidized to a carboxylic acid, yielding 3-fluoro-2-formylthiophene-5-carboxylic acid. This transformation requires potent oxidizing agents due to the stability of the aromatic system. A well-established method for the oxidation of methylthiophenes involves heating with aqueous sodium dichromate (Na₂Cr₂O₇) at high temperatures (e.g., 200-250 °C) in a sealed stainless steel tube or autoclave. psu.eduresearchgate.net This vigorous approach effectively converts the alkyl side chain to a carboxyl group while leaving the thiophene ring intact. researchgate.net

While effective, this method requires specialized equipment to handle the high temperatures and pressures. Other oxidation conditions reported for methylarenes, such as those using potassium permanganate (B83412) (KMnO₄) or catalytic systems involving cobalt and manganese salts, could also be applicable, though conditions would need to be optimized to prevent over-oxidation or degradation of the aldehyde and fluoro-substituted ring. psu.edu The resulting carboxylic acid adds another valuable functional group to the thiophene scaffold, enabling further derivatization, such as amide or ester formation.

| Oxidizing Agent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Sodium Dichromate (Na₂Cr₂O₇) | Water (H₂O), 200-250 °C, Sealed Vessel | 3-fluoro-2-formylthiophene-5-carboxylic acid | psu.eduresearchgate.net |

| Potassium Permanganate (KMnO₄) | Aqueous, basic solution, heat | 3-fluoro-2-formylthiophene-5-carboxylic acid | General method for alkylarene oxidation |

| Catalytic Air Oxidation | Co(OAc)₂, Mn(OAc)₂, NaBr, Acetic Acid, 140 °C, Autoclave | 3-fluoro-2-formylthiophene-5-carboxylic acid | psu.edu |

Derivatization Strategies and Scaffold Diversification of 3 Fluoro 5 Methylthiophene 2 Carbaldehyde

Design and Synthesis of Novel Thiophene-Fused Heterocyclic Systems

The aldehyde group and the inherent nucleophilicity of the thiophene (B33073) ring in 3-fluoro-5-methylthiophene-2-carbaldehyde make it an ideal precursor for constructing fused heterocyclic systems. These annulation strategies lead to polycyclic aromatic structures with extended π-conjugation, which are of significant interest in materials science.

Ring annulation reactions are powerful methods for building complex molecular architectures from simpler precursors. In the context of this compound, the aldehyde functionality serves as a key electrophilic site for cyclization reactions.

One of the most well-established methods for synthesizing substituted thiophenes, which can be adapted for annulation, is the Gewald aminothiophene synthesis . While the Gewald reaction typically starts with an α-mercapto ketone or aldehyde, related condensation reactions can utilize the aldehyde of the title compound. For instance, condensation with an active methylene (B1212753) nitrile, such as malononitrile, in the presence of elemental sulfur and a base (e.g., morpholine), can lead to the formation of an aminothiophene fused to the original ring, resulting in a thieno[2,3-b]thiophene (B1266192) derivative. The reaction proceeds via a Knoevenagel condensation intermediate, which then reacts with sulfur.

Another prominent strategy is the Fiesselmann thiophene synthesis , which involves the reaction of β-keto esters with thioglycolic acid derivatives. derpharmachemica.com An adaptation of this approach could involve reacting this compound with a suitable C2-nucleophile to form an intermediate that can undergo cyclization with a sulfur source, effectively building a new thiophene ring adjacent to the first. derpharmachemica.com

The Friedländer annulation offers a pathway to quinoline-like fused systems. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. By analogy, reacting a derivative of this compound, where an amino group is introduced at the C3 position (displacing the fluorine), with a carbonyl compound could yield thieno[3,2-b]pyridine (B153574) systems.

The synthesis of thiophene-fused nitrogen-containing heterocycles such as pyrroles, pyridines, and pyrimidines from this compound is a key strategy for creating diverse molecular scaffolds.

Thieno[2,3-b]pyrroles: These can be synthesized using modifications of the Paal-Knorr pyrrole (B145914) synthesis. derpharmachemica.com The strategy would first involve the conversion of the 2-carbaldehyde and 3-fluoro positions into a 1,4-dicarbonyl-like system relative to a nitrogen source. A more direct approach is the Barton-Zard reaction, where a nitroalkene derived from the aldehyde condenses with an isocyanoacetate to form the pyrrole ring.

Thieno[2,3-b]pyridines: These structures can be accessed via multicomponent reactions. For example, a reaction of this compound with a β-ketoester (like ethyl acetoacetate) and an ammonium (B1175870) source under oxidative conditions constitutes a Hantzsch-type synthesis, leading to a dihydropyridine (B1217469) ring fused to the thiophene, which can then be aromatized.

Thieno[2,3-d]pyrimidines: A common and effective method for constructing fused pyrimidine (B1678525) rings is through the condensation of an ortho-amino-substituted carbaldehyde with a source of the remaining N-C-N fragment of the pyrimidine ring. However, a more direct route from this compound involves a Knoevenagel condensation with an active methylene compound like barbituric acid or thiobarbituric acid. chimicatechnoacta.ruresearchgate.net This reaction is typically catalyzed by an acid and proceeds by initial condensation at the aldehyde, followed by intramolecular cyclization and dehydration to yield the fused pyrimidine system. chimicatechnoacta.ru For example, reacting thiophene-2-carbaldehyde (B41791) derivatives with barbituric acid in aqueous ethanol (B145695) with a catalyst can produce the corresponding 5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione in high yield. chimicatechnoacta.ru

Table 1: Synthesis of Thiophene-Fused Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |

| Thiophene-2-carboxaldehyde | Barbituric acid | H₂O₂:HCl / aq. Ethanol | 5-(Thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | 96% | chimicatechnoacta.ru |

| Substituted Thiophene-2-carbaldehyde | Urea | NaOH / Ethanol | Thiophene bearing pyrimidine derivatives | Good | pnrjournal.com |

Oligomerization and Polymerization Studies

The development of conjugated polymers from thiophene-based monomers is a cornerstone of organic electronics. The inclusion of fluorine in the monomer unit, as in this compound, is a modern strategy to fine-tune the electronic properties of the resulting polymers.

Direct polymerization of this compound is not common. The aldehyde group is typically converted into a more suitable functionality for cross-coupling polymerization, such as a halogen. A typical synthetic route would involve the protection of the aldehyde, followed by halogenation (e.g., bromination) at the 5-position (if starting from a non-methylated precursor) and subsequent conversion of the aldehyde to another halogen, creating a dihalo-monomer suitable for polymerization.

The most prevalent methods for synthesizing regioregular polythiophenes are transition metal-catalyzed cross-coupling reactions. rsc.org These include:

Grignard Metathesis (GRIM) Polymerization: This is a robust method for achieving high regioregularity. acs.org A dibrominated monomer derived from the title compound would be treated with an alkyl Grignard reagent to form a magnesium-containing intermediate, which is then polymerized using a nickel catalyst like Ni(dppp)Cl₂. rsc.org

Stille Polymerization: This involves the coupling of a distannyl monomer with a dihalo monomer, catalyzed by a palladium complex.

Direct (Hetero)arylation Polymerization (DHAP): This newer method avoids the preparation of organometallic intermediates by directly coupling C-H bonds with C-Halogen bonds, offering a more atom-economical process. harvard.edu

The presence of the fluorine atom on the thiophene backbone has been shown to lower both the HOMO and LUMO energy levels of the resulting polymer. harvard.edu This can lead to increased environmental stability and a higher open-circuit voltage (Voc) in organic photovoltaic devices. harvard.edu

Regioregularity, specifically the proportion of Head-to-Tail (HT) linkages, is critical for the performance of polythiophenes, as it promotes planarity and facilitates efficient π-π stacking and charge transport. The substituents on the thiophene ring play a crucial role in directing the outcome of the polymerization.

The fluorine atom at the 3-position of the thiophene ring exerts a powerful directing effect during polymerization, particularly in GRIM polymerization. acs.org When a 2,5-dibromo-3-fluoro-4-alkylthiophene monomer is treated with one equivalent of a Grignard reagent, the bromine at the 2-position is preferentially exchanged to form the Grignard adduct. acs.orgacs.org This high selectivity is attributed to the electronic influence of the adjacent fluorine atom. The formation of a single Grignard isomer is highly beneficial for achieving a high degree of regioregularity in the final polymer, often exceeding 95% HT. acs.orgharvard.edu This contrasts with non-fluorinated 3-alkylthiophenes, which often yield a mixture of Grignard isomers, leading to lower regioregularity unless specific directing groups are used. acs.org

Table 2: Influence of Fluorine on Regioregularity and Polymer Properties

| Polymer | Regioregularity (HT, %) | Ionization Potential (eV) | Hole Mobility (cm²V⁻¹s⁻¹) | Reference |

| Poly(3-hexylthiophene) (P3HT) | ~95% | ~4.7 | ~1 x 10⁻³ | harvard.eduacs.org |

| Poly(3-hexyl-4-fluoro)thiophene | >99% | ~5.0 | ~5 x 10⁻³ | acs.org |

Scaffold Modifications for Probing Structure-Property Relationships

Modifying the this compound scaffold and studying the resulting changes in physical and electronic properties is essential for rational material design. The introduction of fluorine is a key modification in this regard.

Compared to its non-fluorinated analogue, poly(3-alkyl-4-fluoro)thiophene, the fluorinated polymer exhibits distinct properties. The strong electronegativity of fluorine lowers the energy of the frontier molecular orbitals (HOMO and LUMO). harvard.edu This typically leads to an increased ionization potential, making the material more resistant to oxidative degradation. acs.org While the HOMO and LUMO levels are lowered, the optical bandgap often remains largely unchanged. acs.org

Furthermore, fluorination can induce significant changes in morphology and intermolecular interactions. Non-covalent interactions between the fluorine atom on one repeat unit and the sulfur or hydrogen atoms on adjacent units can promote a more co-planar backbone conformation. harvard.edu This increased planarity, confirmed by DFT calculations and Raman spectroscopy, enhances inter-chain π-π stacking. acs.orgacs.org This improved organization often translates into higher charge carrier mobilities in field-effect transistors, with increases of up to a factor of five observed for fluorinated polymers compared to their non-fluorinated counterparts. acs.org However, this enhanced aggregation tendency must be carefully managed, as it can sometimes lead to reduced solubility and processing challenges. harvard.edu

Systematic Variation of Substituents for Electronic and Steric Tuning

The chemical reactivity and physical properties of the this compound core are dictated by the interplay of its substituents: the electron-withdrawing fluorine atom and carbaldehyde group, and the electron-donating methyl group. Systematic variation of these substituents allows for precise control over the molecule's electron density, lipophilicity, and steric bulk, which are critical for modulating interactions with biological targets. acs.org

The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations. For instance, it can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into imines, oximes, or hydrazones. Each new functional group introduces different electronic and hydrogen-bonding capabilities.

The methyl group at the C5 position can also be modified. For example, it can be replaced with longer or bulkier alkyl groups to probe steric tolerance in a binding pocket. Alternatively, replacing it with electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) can significantly alter the electronic nature of the thiophene ring. acs.org

The following table outlines potential derivatization strategies and their expected impact on the molecule's properties.

Table 1: Systematic Variation of Substituents on the Thiophene Scaffold

| Original Scaffold Position | Proposed Modification | Derivative Name | Primary Effect | Rationale |

|---|---|---|---|---|

| C2-Carbaldehyde | Oxidation to Carboxylic Acid | 3-Fluoro-5-methylthiophene-2-carboxylic acid | Electronic / H-Bonding | Introduces a hydrogen bond donor/acceptor and an acidic center. |

| C2-Carbaldehyde | Reductive Amination | N-Benzyl-1-(3-fluoro-5-methylthiophen-2-yl)methanamine | Steric / Electronic | Increases steric bulk and introduces a basic nitrogen atom. |

| C2-Carbaldehyde | Wittig Reaction | 2-(3-Fluoro-5-methylthiophen-2-yl)ethene derivative | Conformation / Lipophilicity | Extends conjugation and increases lipophilicity. |

| C5-Methyl | Replacement with Ethyl | 5-Ethyl-3-fluorothiophene-2-carbaldehyde | Steric | Increases steric bulk with minimal electronic change. |

| C5-Methyl | Replacement with Trifluoromethyl | 3-Fluoro-5-(trifluoromethyl)thiophene-2-carbaldehyde | Electronic | Significantly increases electron-withdrawing character of the ring. |

Bioisosteric Replacements (e.g., thiophene vs. other heterocycles, fluorine vs. hydrogen/deuterium)

Bioisosteric replacement is a cornerstone of rational drug design, aiming to create new molecules with similar biological properties but potentially improved characteristics by exchanging atoms or groups with alternatives that have similar physicochemical properties. researchgate.net

Thiophene Ring Replacements:

Fluorine Atom Replacements:

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry. u-tokyo.ac.jp The fluorine atom is sterically similar to a hydrogen atom (van der Waals radii of 1.35 Å and 1.2 Å, respectively), but it is the most electronegative element, leading to significant changes in a molecule's electronic properties. u-tokyo.ac.jpselvita.com Replacing the fluorine atom on the this compound scaffold with hydrogen would yield 5-methylthiophene-2-carbaldehyde, providing a baseline to evaluate the specific contributions of the fluorine atom to the molecule's activity and properties. u-tokyo.ac.jp

Furthermore, the replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a more conservative substitution that can have a profound impact on metabolic stability. cambridgemedchemconsulting.com If a carbon-hydrogen bond is broken in the rate-determining step of a metabolic pathway, replacing the hydrogen with deuterium can slow down this process due to the kinetic isotope effect, potentially increasing the drug's half-life. cambridgemedchemconsulting.comnih.gov

The table below details potential bioisosteric replacements for the core scaffold.

Table 2: Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Bioisosteric Replacement | Resulting Scaffold | Potential Consequence | Reference |

|---|---|---|---|---|

| Thiophene | Furan (B31954) | 3-Fluoro-5-methylfuran-2-carbaldehyde | Increased polarity, altered H-bonding capacity | researchgate.net |

| Thiophene | Pyridine (B92270) | 5-Fluoro-3-methylpicolinaldehyde | Introduction of a basic center, altered dipole moment | researchgate.net |

| Thiophene | Benzene (B151609) | 2-Fluoro-4-methylbenzaldehyde | Removal of heteroatom, increased lipophilicity | rsc.orgnih.gov |

| C3-Fluorine | Hydrogen | 5-Methylthiophene-2-carbaldehyde | Reduced electronegativity, baseline for fluorine effect | u-tokyo.ac.jp |

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive search for specific computational and theoretical data on the chemical compound this compound has yielded insufficient information to construct a detailed scientific article based on the requested outline. Despite extensive queries aimed at uncovering research on its electronic structure and predicted spectroscopic properties, specific published data regarding its Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) map, atomic charge distribution, and theoretical vibrational and NMR spectra could not be located.

Furthermore, theoretical calculations are frequently used to predict spectroscopic data. Vibrational frequency calculations can be correlated with experimental FT-IR spectra to assign specific vibrational modes, while Nuclear Magnetic Resonance (NMR) chemical shift predictions are invaluable in confirming the structure of newly synthesized compounds.

While the principles and applications of these computational methods are well-documented for many related thiophene derivatives, specific research detailing these properties for this compound does not appear to be available in publicly accessible scientific literature. Consequently, the creation of data tables and a thorough analysis as per the specified sections is not possible at this time. This highlights a potential gap in the current body of chemical research, indicating that the detailed computational characterization of this particular compound may not have been published or is not widely disseminated.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Fluoro 5 Methylthiophene 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the connectivity and chemical environment of individual atoms. For fluorinated thiophene (B33073) derivatives, a multi-nuclear approach is often essential.

High-Resolution 1H and 13C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the core structure of 3-Fluoro-5-methylthiophene-2-carbaldehyde. The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons. For substituted thiophenes, the proton signals of the thiophene ring are typically found in the aromatic region. nih.gov The aldehyde proton exhibits a characteristic downfield shift.

¹³C NMR provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the thiophene ring and the carbonyl carbon of the aldehyde group are key diagnostic markers. tandfonline.com The presence of substituents like fluorine and methyl groups induces shifts in the positions of the carbon signals, which can be predicted and analyzed to confirm the substitution pattern. organicchemistrydata.org For instance, in substituted 3-thiophenecarboxylates, the conformation of the carbonyl group and steric hindrance can significantly affect the chemical shifts of the ring protons. oup.com

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Thiophenes

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| 2-Thiophenemethanimine (E-isomer) | ¹H | 8.99 | s | - |

| 2-Thiophenemethanimine (Z-isomer) | ¹H | 9.26 | s | - |

| 3-Thiophenemethanimine (E-isomer) | ¹H | 9.17 | s | - |

| 3-Thiophenemethanimine (Z-isomer) | ¹H | 9.39 | s | - |

| 2-Thiophenemethanimine (E-isomer) | ¹³C | 163.6 | - | - |

| 2-Thiophenemethanimine (Z-isomer) | ¹³C | 162.0 | - | - |

| 3-Thiophenemethanimine (E-isomer) | ¹³C | 164.7 | - | - |

| 3-Thiophenemethanimine (Z-isomer) | ¹³C | 163.3 | - | - |

| Note: Data for thiophenemethanimines are provided as illustrative examples of substituted thiophenes. rsc.org |

19F NMR for Fluorine Environment Analysis

¹⁹F NMR is a powerful technique for studying fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. rsc.orgrsc.org It provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine in this compound is sensitive to the electronic effects of the methyl and aldehyde groups. nih.gov

Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides crucial connectivity information. nih.gov These coupling constants (J-values) are valuable for assigning specific signals in the ¹H and ¹³C NMR spectra. For example, long-range H-F coupling constants have been observed in 2-thienylcarbonyl fluoride (B91410). cdnsciencepub.com

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of substituted heterocycles. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of adjacent protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org It is instrumental in assigning the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). mdpi.com It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the substituents to the thiophene ring.

The combined application of these 2D NMR methods allows for a complete and reliable assignment of all ¹H and ¹³C signals, confirming the precise structure of this compound. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Characteristic Vibrational Modes of Thiophene Ring and Aldehyde Group

The IR and Raman spectra of this compound are characterized by specific absorption bands corresponding to the functional groups present.

Thiophene Ring Vibrations: The thiophene ring exhibits several characteristic vibrational modes. globalresearchonline.net C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. globalresearchonline.net The C=C ring stretching vibrations usually appear in the 1600–1350 cm⁻¹ range. iosrjournals.org The position and intensity of these bands are sensitive to the nature and position of substituents on the ring. iosrjournals.org C-S stretching modes are generally found at lower frequencies, for instance, between 710 and 687 cm⁻¹. iosrjournals.org

Aldehyde Group Vibrations: The aldehyde group has a very strong and characteristic C=O stretching vibration, which is typically observed in the region of 1700 cm⁻¹. The exact position of this band can be influenced by electronic effects of the substituents on the thiophene ring.

Influence of Fluorine and Methyl Substituents on Vibrational Frequencies

The presence of the fluorine and methyl substituents on the thiophene ring in this compound influences the vibrational frequencies of the molecule.

Fluorine Substituent: The high electronegativity of the fluorine atom can cause a shift in the vibrational frequencies of the adjacent bonds due to inductive effects. The C-F stretching vibration itself is a characteristic band, though its position can vary.

Methyl Substituent: The methyl group introduces its own characteristic vibrations, such as C-H stretching and bending modes. Its presence can also electronically and sterically influence the vibrations of the thiophene ring and the aldehyde group.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectroscopy to calculate theoretical vibrational frequencies. iosrjournals.orgjchps.com This combined approach aids in the accurate assignment of the observed spectral bands to specific vibrational modes of the molecule.

Table 2: General Regions of Characteristic Vibrational Frequencies for Substituted Thiophenes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H Stretching (Aromatic) | 3100–3000 globalresearchonline.net |

| C=O Stretching (Aldehyde) | ~1700 |

| C=C Stretching (Thiophene Ring) | 1600–1350 iosrjournals.org |

| C-H In-plane Bending | 1283–909 iosrjournals.org |

| C-H Out-of-plane Bending | 832–710 iosrjournals.org |

| C-S Stretching | 710–687 iosrjournals.org |

| Note: These are general ranges and the exact frequencies will depend on the specific substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). For this compound, with the chemical formula C₆H₅FOS, the theoretical monoisotopic mass can be calculated with high precision.

The calculated exact mass serves as a crucial reference point. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical Isotopic Mass Data for C₆H₅FOS

| Isotope | Exact Mass (Da) | Natural Abundance (%) |

|---|---|---|

| ¹²C | 12.000000 | 98.93 |

| ¹H | 1.007825 | 99.9885 |

| ¹⁹F | 18.998403 | 100 |

| ¹⁶O | 15.994915 | 99.757 |

| ³²S | 31.972071 | 94.99 |

| Monoisotopic Mass (C₆H₅FOS) | 144.00958 | - |

This table presents the data used to calculate the theoretical monoisotopic mass of the target compound.

Electron Ionization Mass Spectrometry (EI-MS) provides a characteristic fragmentation pattern, or "fingerprint," that is vital for structural confirmation. The molecular ion (M⁺•) of this compound would be observed at m/z 144. The fragmentation of this ion is governed by the functional groups present: the aldehyde, the fluorine substituent, and the methyl-substituted thiophene ring. researchgate.net

The fragmentation of aldehydes often involves the loss of a hydrogen atom or the entire formyl group. libretexts.org For aromatic and heterocyclic systems, the ring structure provides stability, often resulting in a prominent molecular ion peak. researchgate.netlibretexts.org The fragmentation of substituted thiophenes proceeds in a well-defined manner, typically initiated by cleavage of the bonds adjacent to the functional groups. researchgate.net

Key fragmentation pathways anticipated for this compound include:

Loss of a hydrogen radical (H•): Cleavage of the aldehydic C-H bond results in a stable [M-1]⁺ ion (m/z 143), which is a common feature for aldehydes. libretexts.org

Loss of the formyl radical (•CHO): Alpha-cleavage next to the carbonyl group can lead to the expulsion of the formyl radical, producing an ion at m/z 115. libretexts.org

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting [M-1]⁺ ion can lose a molecule of CO, yielding a fragment at m/z 115.

Ring Fragmentation: Subsequent fragmentation of the thiophene ring structure would lead to smaller, characteristic ions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Description |

|---|---|---|

| 144 | [C₆H₅FOS]⁺• | Molecular Ion (M⁺•) |

| 143 | [C₆H₄FOS]⁺ | Loss of H• from the aldehyde group |

| 115 | [C₅H₄FS]⁺ | Loss of •CHO from the molecular ion |

This interactive table outlines the expected primary fragments based on established fragmentation rules for similar chemical structures.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a single crystal. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in the solid state through intermolecular interactions. While specific crystallographic data for this compound is not available, analysis of closely related thiophene derivatives provides a strong basis for predicting its solid-state structure. nih.govresearchgate.net

The molecular geometry of this compound is defined by the thiophene ring and its substituents. The thiophene ring itself is expected to be largely planar. nih.gov The introduction of a fluorine atom can induce minor steric effects. researchgate.net The orientation of the aldehyde group relative to the ring is a key structural feature, described by the torsional angle between the plane of the ring and the plane of the C-CHO group. In similar structures like thiophene-2-carbaldehyde (B41791) azine, the torsional angle between the thiophene ring and the substituent is minimal, indicating a nearly planar conformation. nih.gov

Table 3: Expected Bond Parameters for this compound based on Analogs

| Bond/Angle | Parameter | Expected Value Range | Reference Compound(s) |

|---|---|---|---|

| S-C (ring) | Bond Length | 1.70 - 1.73 Å | Thiophene derivatives |

| C-C (ring) | Bond Length | 1.37 - 1.44 Å | Thiophene derivatives |

| C-F | Bond Length | ~1.35 Å | Fluorinated aromatics |

| C-CHO | Bond Length | ~1.47 Å | Aromatic aldehydes |

| C=O | Bond Length | ~1.21 Å | Aldehydes |

| C-S-C (ring) | Bond Angle | ~92° | Thiophene derivatives |

| C-C-C (ring) | Bond Angle | 111 - 113° | Thiophene derivatives |

| S-C-C (ring) | Bond Angle | 111 - 112° | Thiophene derivatives |

| C-C-F | Bond Angle | ~118° | Fluorinated aromatics |

| C-C=O | Bond Angle | ~124° | Aromatic aldehydes |

This table provides predicted geometric parameters based on data from analogous crystal structures.

The crystal packing is determined by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a significant role. In the crystal structures of related chalcones derived from thiophene-3-carbaldehyde, C—H···O hydrogen bonds are a key feature, often leading to the formation of dimers. researchgate.net Weak C—H···π interactions, where a hydrogen atom interacts with the electron cloud of the thiophene ring, are also observed in thiophene derivatives. nih.gov The presence of a fluorine atom introduces the possibility of C—H···F hydrogen bonds, which have been noted in the crystal packing of other fluorinated organic molecules. The packing may also be influenced by π-π interactions between adjacent thiophene rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For conjugated systems like this compound, the primary absorption bands arise from π→π* transitions. The thiophene ring constitutes the core chromophore.

The substituents on the thiophene ring modulate the energy of these transitions and thus the position of the maximum absorption wavelength (λₘₐₓ).

Formyl Group (-CHO): As an electron-withdrawing group and a chromophore, the aldehyde group extends the conjugation of the thiophene ring. This is expected to cause a bathochromic (red) shift, moving the λₘₐₓ to a longer wavelength compared to unsubstituted thiophene.

Methyl Group (-CH₃): This is a weak electron-donating group (auxochrome) that typically causes a slight bathochromic shift.

Fluoro Group (-F): The fluorine atom has a dual effect. It is highly electronegative (inductive effect, -I) but also has lone pairs that can be donated to the ring (mesomeric effect, +M). In aromatic systems, the +M effect often dominates, leading to a small bathochromic shift.

The combined effect of these substituents on the thiophene chromophore will result in a UV-Vis spectrum with a λₘₐₓ at a longer wavelength than that of simple thiophene or 2-methylthiophene. The exact position of the absorption maximum would be determined by the interplay of these electronic effects. Studies on other thiophene derivatives show that their absorption properties can be tailored by such substitutions. core.ac.uk

Electronic Transitions and Chromophore Analysis

The core chromophore of this compound is the 2-formylthiophene system. The electronic absorption spectra of thiophene and its derivatives are characterized by intense absorption bands in the UV region, which arise from π → π* transitions within the aromatic ring and any conjugated substituents. The introduction of a formyl group (-CHO) at the 2-position of the thiophene ring extends the conjugated system, leading to a bathochromic (red) shift of the absorption maxima compared to thiophene itself.

The electronic transitions of thiophene derivatives are often influenced by the introduction of different functional groups. For example, the introduction of a benzoyl group at the second position of a thiophene ring has been observed to cause a bathochromic shift in the absorption maxima. biointerfaceresearch.com In contrast, the introduction of a cyano group at the same position can lead to a hypsochromic shift. biointerfaceresearch.com

To illustrate the effect of substitution on the electronic spectra of thiophene aldehydes, the following table presents data for related compounds.

| Compound | Solvent | λmax (nm) | Reference |

| 2-Acetyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene | Methanol (B129727) | 486-502 | biointerfaceresearch.com |

| 2-Benzoyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene | Methanol | >486-502 | biointerfaceresearch.com |

| 2-Cyano-4-thienylazothiophene | Methanol | 514 | ekb.eg |

| 2-Ethoxycarbonyl-4-thienylazothiophene | Methanol | 414 | ekb.eg |

These data demonstrate the significant impact of substituents on the electronic absorption properties of the thiophene chromophore.

Solvatochromism Studies

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is observed as a shift in the absorption or emission spectra of the compound. A bathochromic shift with increasing solvent polarity is termed positive solvatochromism, while a hypsochromic shift is known as negative solvatochromism. This behavior is indicative of changes in the electronic ground and excited states of the molecule due to solute-solvent interactions.

For compounds like this compound, which possess a permanent dipole moment due to the electronegative oxygen and fluorine atoms, solvatochromic effects are expected. The polarity of the solvent can influence the energy difference between the ground state and the excited state of the chromophore.

Studies on other thiophene derivatives have demonstrated significant solvatochromic shifts. For example, certain bis-azo thiophene dyes exhibit a notable change in their absorption maximum (λmax) when the solvent is changed from methanol to chloroform (B151607) and then to dimethylformamide (DMF). biointerfaceresearch.com The λmax values for these dyes shifted from a range of 486-502 nm in methanol to 626-654 nm in DMF. biointerfaceresearch.com This indicates a strong positive solvatochromism, suggesting a more polar excited state that is stabilized by polar solvents.